2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione, or 2CPQMID, is a small molecule that has been found to have a variety of applications in scientific research. It is a member of the isoindoline-1,3-dione class of compounds, which are characterized by their ability to form a variety of different structures. This molecule is of particular interest due to its unique properties, which make it suitable for a range of research applications.
Scientific Research Applications
Anticancer Properties
The compound has demonstrated promising anticancer activity. In a study, exposure to 2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione led to a significant reduction in cell viability in Raji cells. As the concentration of the compound increased, cell viability decreased, indicating potential cytotoxic effects .
Anti-Inflammatory Effects
Researchers have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a candidate for conditions associated with inflammation .
Antimicrobial Activity
In silico studies can help identify potential antimicrobial candidates. Investigating the compound’s interaction with microbial targets could reveal its efficacy against bacteria, fungi, or viruses .
Photophysical Applications
The compound’s photophysical properties, such as fluorescence or phosphorescence, could find applications in sensors, imaging, or optoelectronics. Investigating its behavior under different conditions is crucial .
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17ClN4O2/c29-26-24(30-14-15-31-26)25(33-27(34)20-8-4-5-9-21(20)28(33)35)19-11-10-18-12-13-22(32-23(18)16-19)17-6-2-1-3-7-17/h1-16,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURFYFVLMVDIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N5C(=O)C6=CC=CC=C6C5=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131932 | |
Record name | 2-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
867162-39-8 | |
Record name | 2-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867162-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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